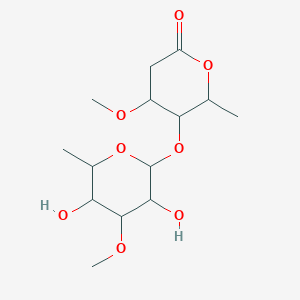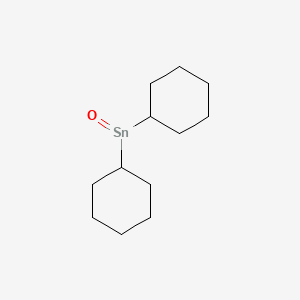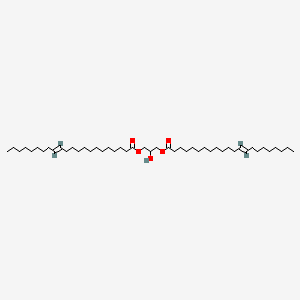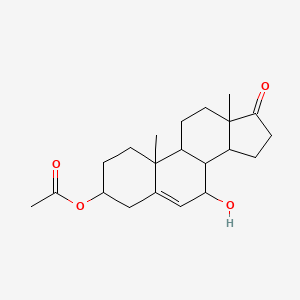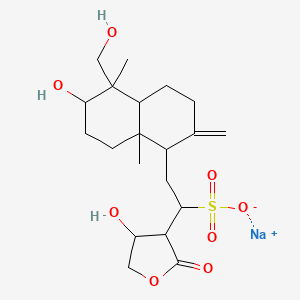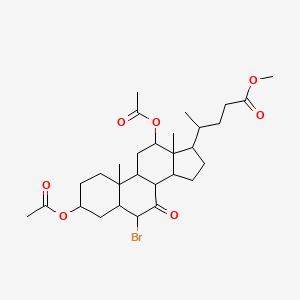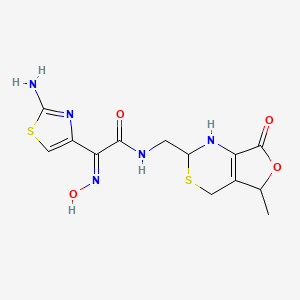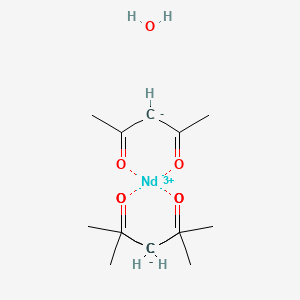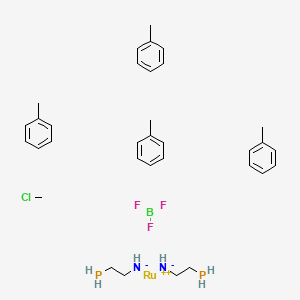
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane is a complex compound that combines several distinct chemical entities
Vorbereitungsmethoden
The synthesis of chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane involves multiple steps, each requiring specific reaction conditions and reagents. One common method involves the reaction of chloromethane with 2-phosphanylethylazanide in the presence of a ruthenium(2+) catalyst. This reaction typically occurs in a solvent such as toluene, with trifluoroborane acting as a stabilizing agent. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions could produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. In biology and medicine, ruthenium complexes are studied for their potential anticancer properties, with some compounds showing promising results in photodynamic therapy and as DNA-binding agents . Industrially, this compound can be used in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
Vergleich Mit ähnlichen Verbindungen
Compared to other ruthenium complexes, chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane is unique due to its specific combination of ligands and stabilizing agents. Similar compounds include other ruthenium-based catalysts and complexes, such as chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate and ruthenium(II) polypyridine complexes . These compounds share some catalytic properties but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C33H49BClF3N2P2Ru |
|---|---|
Molekulargewicht |
740.0 g/mol |
IUPAC-Name |
chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane |
InChI |
InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF3.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3)4;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;;+2 |
InChI-Schlüssel |
XUNADIVVFBMVES-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


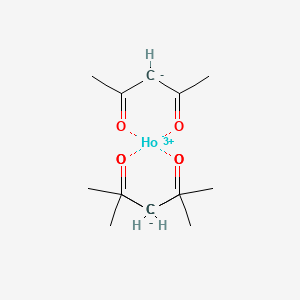
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/no-structure.png)
